Increased Lipophilicity (ΔlogP) Relative to 2-Chloro-5-methyl Analogue While Retaining Identical Polar Surface Area
The 5-ethyl substituent on the target compound imparts a computed logP of 1.81, compared with 1.33 for the 2-chloro-5-methyl analogue, a ΔlogP of +0.48 . Despite this increase in lipophilicity, the topological polar surface area (PSA) remains unchanged at 50.94 Ų . This combination—higher logP without PSA penalty—predicts improved passive membrane permeability relative to the methyl congener without sacrificing hydrogen-bonding capacity, a key determinant for oral bioavailability and cellular target engagement [1].
| Evidence Dimension | Computed logP and polar surface area |
|---|---|
| Target Compound Data | logP 1.81; PSA 50.94 Ų |
| Comparator Or Baseline | 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 129872-84-0): logP 1.33; PSA 50.94 Ų |
| Quantified Difference | ΔlogP = +0.48; ΔPSA = 0 |
| Conditions | Computed logP and PSA values from cheminformatics database (Chemsrc) |
Why This Matters
For medicinal chemistry campaigns requiring oral bioavailability, the +0.48 logP advantage over the methyl analogue provides a measurable pharmacokinetic tuning parameter without altering hydrogen-bond scaffold properties.
- [1] Lipinski, C. A.; et al. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. (General principle: logP and PSA as determinants of oral bioavailability.) View Source
